molecular formula C15H14F3NO2S B2757682 2-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide CAS No. 1788541-98-9

2-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

Cat. No.: B2757682
CAS No.: 1788541-98-9
M. Wt: 329.34
InChI Key: YQEQEYBPODBLOI-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is an organic compound characterized by the presence of a thiophene ring, a trifluoromethyl group, and a hydroxyphenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide typically involves the following steps:

    Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.

    Formation of the Hydroxyphenylpropyl Moiety: This step involves the reaction of a phenylpropyl halide with a hydroxylating agent to introduce the hydroxy group.

    Acetamide Formation: The final step involves the reaction of the thiophene derivative with the hydroxyphenylpropyl compound in the presence of acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced acetamide derivatives.

    Substitution: Substituted derivatives where the trifluoromethyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the trifluoromethyl group and the hydroxyphenylpropyl moiety suggests that it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the hydroxyphenylpropyl moiety could contribute to specific interactions with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance binding affinity to certain targets, while the hydroxyphenylpropyl moiety could facilitate specific interactions with proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-3-yl)-N-(2-hydroxy-2-phenylpropyl)acetamide: Lacks the trifluoromethyl group, which may result in different pharmacokinetic properties.

    2-(Thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxypropyl)acetamide: Lacks the phenyl group, which could affect its interaction with biological targets.

    2-(Thiophen-3-yl)-N-(3,3,3-trifluoro-2-phenylpropyl)acetamide: Lacks the hydroxy group, potentially altering its chemical reactivity and biological activity.

Uniqueness

The presence of both the trifluoromethyl group and the hydroxyphenylpropyl moiety in 2-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide makes it unique. The trifluoromethyl group can enhance metabolic stability and bioavailability, while the hydroxyphenylpropyl moiety can facilitate specific interactions with biological targets, making this compound a versatile candidate for various applications.

Properties

IUPAC Name

2-thiophen-3-yl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2S/c16-15(17,18)14(21,12-4-2-1-3-5-12)10-19-13(20)8-11-6-7-22-9-11/h1-7,9,21H,8,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEQEYBPODBLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)CC2=CSC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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